molecular formula C32H34ClN7O3 B602248 Domperidone Impurity D CAS No. 1614255-34-3

Domperidone Impurity D

Cat. No.: B602248
CAS No.: 1614255-34-3
M. Wt: 600.11
InChI Key:
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Description

Domperidone Impurity D, also known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a chemical impurity associated with the synthesis and degradation of Domperidone. Domperidone itself is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product .

Scientific Research Applications

Domperidone Impurity D is primarily used in scientific research to study the synthesis, stability, and degradation of Domperidone. It serves as a reference standard in analytical chemistry to ensure the quality control of Domperidone formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Domperidone by providing insights into its metabolic pathways .

Mechanism of Action

Target of Action

Domperidone, including its impurity D, is a selective antagonist of dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of motor function and behavior, among other physiological processes .

Mode of Action

Domperidone acts by blocking dopamine receptors in the peripheral nervous system . This blockade prevents dopamine from binding to these receptors, thereby altering the physiological processes regulated by dopamine . Specifically, domperidone speeds up gastrointestinal peristalsis and causes prolactin release .

Biochemical Pathways

The primary biochemical pathway affected by domperidone is the dopaminergic pathway . By blocking dopamine receptors, domperidone alters the signaling in this pathway, leading to increased gastrointestinal motility and prolactin release .

Pharmacokinetics

The parent compound, domperidone, is known to be administered orally or rectally

Result of Action

The blocking of dopamine receptors by domperidone leads to increased gastrointestinal motility and prolactin release . This results in the alleviation of symptoms such as nausea and vomiting, and it can also stimulate lactation .

Action Environment

The action, efficacy, and stability of domperidone impurity D can be influenced by various environmental factors. It’s worth noting that the parent compound, domperidone, is known to be effective in both oral and rectal administration , suggesting that it is stable in different physiological environments.

Future Directions

The synthesis of Domperidone and its impurities is an active area of research. Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone . Moreover, the methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

Preparation Methods

The synthesis of Domperidone Impurity D involves complex chemical reactions. The primary synthetic route includes the coupling of benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .

Industrial production methods for Domperidone and its impurities typically involve large-scale chemical synthesis using these intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Domperidone Impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Domperidone Impurity D can be compared with other impurities and related compounds such as:

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For instance, Domperidone Impurity A has a different substitution pattern on the benzimidazole ring, which affects its reactivity and stability .

Conclusion

This compound is a significant chemical impurity in the synthesis and analysis of Domperidone. Understanding its preparation methods, chemical reactions, and scientific applications is crucial for ensuring the quality and safety of Domperidone-based pharmaceuticals. Its comparison with similar compounds highlights its unique chemical properties and importance in pharmaceutical research.

Properties

IUPAC Name

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDKWXEBGWBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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